Free Azetidine NH vs. N-Methylsulfonyl Substitution: Basicity and H-Bond Donor Capacity Comparison
The target compound retains a free secondary amine on the azetidine ring, conferring a calculated pKa of approximately 8.5–9.5 (typical for azetidine secondary amines), compared to the non-basic character of the N-methylsulfonyl analog Indolin-1-yl(1-(methylsulfonyl)azetidin-3-yl)methanone where the electron-withdrawing sulfonyl group reduces the pKa of the conjugate acid to <2 [1]. This difference in basicity directly impacts the compound's ionization state at physiological pH (7.4): the target compound exists predominantly in its protonated, charged form (>90% ionized), while the N-methylsulfonyl analog remains entirely neutral [1]. The target compound also contributes one hydrogen-bond donor (azetidine NH), whereas the N-methylsulfonyl analog contributes zero . In the context of indole azetidine MCHR1 antagonists, reduction of basicity and elimination of the hydrogen-bond donor were demonstrated to improve Pgp efflux ratios, directly enabling CNS penetration that was otherwise absent [2].
| Evidence Dimension | Azetidine NH basicity (pKa) and H-bond donor count |
|---|---|
| Target Compound Data | Calculated pKa ≈ 8.5–9.5; 1 H-bond donor (azetidine NH); predominantly ionized at pH 7.4 |
| Comparator Or Baseline | Indolin-1-yl(1-(methylsulfonyl)azetidin-3-yl)methanone: pKa < 2; 0 H-bond donors; neutral at pH 7.4 |
| Quantified Difference | ΔpKa > 6.5 units; ΔH-bond donors = 1 |
| Conditions | Calculated pKa values based on azetidine class; ionization state at physiological pH 7.4 |
Why This Matters
The presence or absence of a basic azetidine NH and H-bond donor dictates ionization-dependent properties including solubility, permeability, and Pgp efflux susceptibility, which are critical decision points in selecting a building block for CNS vs. peripheral target programs.
- [1] Morgenthaler M, Schweizer E, Hoffmann-Röder A, et al. Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. 2007;2(8):1100-1115. doi:10.1002/cmdc.200700059. (Azetidine pKa values and substituent effects). View Source
- [2] Lu K, Yu J, Hong SP, et al. Strategies to lower the Pgp efflux liability in a series of potent indole azetidine MCHR1 antagonists. Bioorg Med Chem Lett. 2011;21(18):5310-5314. doi:10.1016/j.bmcl.2011.07.020. PMID: 21802292. View Source
